Saponin C, from Liriope muscari

Description

Contextualization of Liriope muscari in Traditional Medicinal Practices

Liriope muscari (Decne.) L.H. Bailey, commonly known as lilyturf or monkey grass, has a long history of use in traditional Chinese medicine. rsc.orgwikipedia.org The tuberous roots of the plant, often referred to as 'Maidong', are utilized for their therapeutic properties. nih.gov Traditional applications include the treatment of cough, insomnia, and inflammation. rsc.orgnih.gov In Korea, the root is also used as a tonic to boost stamina and as an expectorant. naturalmedicinalherbs.networdpress.com These medicinal uses are attributed to the rich array of bioactive compounds present in the plant, with a significant focus on its saponin (B1150181) content. nih.govbohrium.com

Overview of Saponins (B1172615) and Other Bioactive Metabolites within Liriope Species

The genus Liriope, along with the closely related Ophiopogon, is characterized by a diverse range of bioactive metabolites. nih.govbohrium.com These include flavonoids, polysaccharides, phenols, and organic acids. bohrium.comfrontiersin.org However, steroidal saponins are considered the primary active constituents responsible for many of the plant's therapeutic effects. rsc.orgbohrium.com Research has shown that these compounds exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects. rsc.orgnih.gov The main classes of secondary metabolites isolated from Liriope and Ophiopogon species are well-documented, with steroidal saponins and flavonoids being the most extensively studied. bohrium.comfrontiersin.org

Identification of Saponin C (DT-13) as a Prominent Steroidal Saponin from Liriope muscari

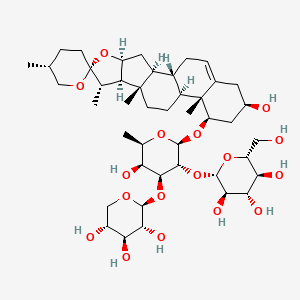

Among the numerous steroidal saponins isolated from Liriope muscari, Saponin C, also identified as DT-13, has emerged as a compound of significant interest. rsc.org It is a prominent steroidal saponin extracted from the roots of the plant. rsc.orgselleckchem.com The structure of Saponin C has been determined through various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. rsc.orgresearchgate.net DT-13 is specifically noted as a mixture of 25 (R/S) steroidal saponins. rsc.org The isolation and characterization of Saponin C and other related saponins have been a key area of phytochemical investigation of Liriope muscari. rsc.orgrsc.orgresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHTMMHUVFPBQ-ZUTFNMMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization Methodologies of Saponin C

Advanced Spectroscopic Techniques for Structure Determination

NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products like Saponin (B1150181) C. nih.govresearchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential to assign all proton and carbon signals and establish connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals signals for the steroidal aglycone (Ruscogenin), including characteristic olefinic protons and methyl group singlets. Crucially, it displays distinct signals for the anomeric protons of the three sugar units (fucose, xylose, and glucose), whose chemical shifts and coupling constants provide initial evidence of their identity and anomeric configuration (α or β). The ¹³C NMR spectrum shows signals for all 44 carbon atoms in the molecule. biosynth.com The chemical shifts distinguish the spirostanol (B12661974) carbons of the ruscogenin (B1680278) core from the carbons of the sugar moieties. researchgate.net The anomeric carbon signals, typically found in the δ 100-106 ppm range, are particularly diagnostic for identifying the number and type of monosaccharides. researchgate.net

2D NMR Methods:

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, which is instrumental in tracing the proton spin systems within each monosaccharide ring and throughout the steroidal backbone. It allows for the assignment of adjacent protons, for instance, from H-1 to H-5 within a sugar unit.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a critical step for assigning the ¹³C signals based on the already-determined ¹H assignments, providing a clear map of each C-H bond in the molecule. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shift Data for Saponin C Moieties Note: These are typical chemical shift values (δ in ppm) based on related compounds. Actual values may vary slightly based on solvent and experimental conditions.

| Carbon Position | Ruscogenin Aglycone (δ ppm) | β-D-Fucopyranosyl (δ ppm) | β-D-Glucopyranosyl (δ ppm) | β-D-Xylopyranosyl (δ ppm) |

|---|---|---|---|---|

| C-1 | ~78.1 | ~101.5 (Anomeric) | ~104.8 (Anomeric) | ~105.1 (Anomeric) |

| C-2 | ~30.2 | ~81.5 | ~74.9 | ~74.5 |

| C-3 | ~70.5 | ~82.1 | ~77.2 | ~76.9 |

| C-4 | ~38.1 | ~71.8 | ~70.6 | ~70.2 |

| C-5 | ~139.8 | ~72.5 | ~76.5 | ~66.3 |

| C-6 | ~122.1 | ~17.9 (Methyl) | ~61.7 | - |

Mass spectrometry is indispensable for determining the molecular weight of Saponin C and for sequencing its oligosaccharide chain. nih.gov Soft ionization techniques are required to keep the large, fragile molecule intact during analysis.

ESI-MS is a highly sensitive technique ideal for analyzing polar, non-volatile molecules like saponins (B1172615). nih.gov It typically ionizes Saponin C by forming adducts with cations, such as sodium ([M+Na]⁺) or protons ([M+H]⁺). High-resolution ESI-MS can provide a highly accurate mass measurement, which allows for the determination of the elemental formula (C₄₄H₇₀O₁₇). biosynth.com For Saponin C, with a molecular weight of 871.02 g/mol , the ESI-MS spectrum would be expected to show a prominent ion peak at m/z 894.01 [M+Na]⁺. biosynth.com

MALDI-MS is another soft ionization technique suitable for the analysis of large biomolecules, including saponins. While less commonly coupled with liquid chromatography than ESI, MALDI is effective for determining the molecular weight of purified samples. The saponin is co-crystallized with a matrix, which absorbs laser energy, leading to gentle desorption and ionization of the analyte, again typically as adducts like [M+Na]⁺ or [M+K]⁺.

Tandem mass spectrometry (MS/MS) is the key to deciphering the sequence of the sugar chain. nih.gov In this technique, the precursor ion (e.g., [M+Na]⁺) is selected and then subjected to fragmentation, most commonly through collision with an inert gas like argon or nitrogen in a process called collision-induced dissociation (CID). nih.govresearchgate.net The glycosidic bonds are weaker than the bonds within the steroid ring, causing them to break preferentially. researchgate.net This results in the sequential loss of the monosaccharide units from the non-reducing end.

For Saponin C, the CID of the precursor ion would lead to the loss of the terminal sugars first. The fragmentation pattern would show the loss of a pentose (B10789219) (xylose, 132 Da) and a hexose (B10828440) (glucose, 162 Da), followed by the loss of a deoxyhexose (fucose, 146 Da), finally leaving the protonated or sodiated ruscogenin aglycone. This specific pattern of mass loss confirms both the identity of the sugars and their sequence in the chain. umons.ac.be

Table 2: Predicted ESI-MS/MS Fragmentation Pattern for Saponin C ([M+H]⁺, m/z 872.0)

| Observed Ion (m/z) | Neutral Loss | Inferred Structure |

|---|---|---|

| 872.0 | - | [Ruscogenin+Fuc+Xyl+Glc+H]⁺ |

| 739.9 | 132.1 Da (Xylose) | [Ruscogenin+Fuc+Glc+H]⁺ |

| 709.9 | 162.1 Da (Glucose) | [Ruscogenin+Fuc+Xyl+H]⁺ |

| 577.8 | 132.1 + 162.1 Da (Xylose + Glucose) | [Ruscogenin+Fuc+H]⁺ |

| 431.7 | 146.1 Da (Fucose) | [Ruscogenin+H]⁺ |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Saponin C, the FTIR spectrum provides confirmatory evidence for the major structural components. nih.gov The spectrum would be characterized by a very broad absorption band for the O-H stretching vibrations of the multiple hydroxyl groups on the sugar moieties and the aglycone. eajournals.org Other key absorptions include C-H stretching for the steroidal backbone, C=C stretching for the double bond in the ruscogenin nucleus, and a series of complex C-O stretching bands in the fingerprint region, which are characteristic of the glycosidic linkages. nih.goveajournals.org

Table 3: Characteristic FTIR Absorption Bands for Saponin C

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch (broad) | Hydroxyl groups (Sugars, Aglycone) |

| 3000 - 2850 | C-H Stretch | Alkyl groups (Steroid backbone) |

| ~1650 | C=C Stretch | Alkene (Ruscogenin ring) |

| 1200 - 1000 | C-O Stretch | Glycosidic bonds, Alcohols, Ethers |

Mass Spectrometry (MS) Applications:

Chromatographic Separation and Purification Approaches

The isolation of Saponin C from the complex chemical matrix of Liriope muscari root extract necessitates advanced separation methodologies. The inherent challenge lies in separating structurally similar saponins from one another. To this end, chromatographic techniques are indispensable tools, offering high-resolution separation based on the differential physicochemical properties of the constituent molecules.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a principal and widely adopted technique for the analysis and purification of saponins, including Saponin C from Liriope muscari. Its high resolution, selectivity, and sensitivity make it an ideal method for this purpose.

Preparative HPLC is frequently utilized for the isolation of individual steroidal saponins from the crude extract of Liriope muscari. A common approach involves the use of a reversed-phase C18 column. The separation is achieved by eluting the sample through the column with a carefully optimized mobile phase. For the separation of ruscogenin glycosides, a class of compounds to which Saponin C belongs, an isocratic mobile phase consisting of acetonitrile (B52724) and water is often effective.

Due to the lack of a strong chromophore in many saponins, detection can be challenging with standard UV detectors. Therefore, an Evaporative Light Scattering Detector (ELSD) is commonly employed. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it well-suited for the detection of saponins.

Table 1: Exemplary HPLC Parameters for the Purification of Saponin C from Liriope muscari

| Parameter | Specification |

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile:Water (46:54, v/v) |

| Detection | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temp. | 94°C |

| Nebulizer N2 Flow | 2.5 L/min |

This data is based on established methodologies for the separation of ruscogenin glycosides from Liriope species.

High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC) has emerged as a popular and effective technique for the separation and purification of saponins from natural products. This liquid-liquid partition chromatography method avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample and a subsequent reduction in recovery.

The application of HPCCC to the isolation of steroidal saponins from Liriope species has been successfully demonstrated. The selection of an appropriate two-phase solvent system is critical for achieving efficient separation. Due to the potential for wide-ranging polarities among different saponins within an extract, a two-step HPCCC approach may be employed.

In the first step, a solvent system such as methylene (B1212753) chloride/methanol/isopropanol/water can be used in a normal phase mode to isolate a group of saponins. Subsequently, the fraction retained in the stationary phase can be subjected to a second HPCCC separation using a different solvent system, for instance, n-hexane/n-butanol/water in a reversed-phase mode, to isolate saponins with different polarities.

Table 2: Illustrative HPCCC Solvent Systems for the Fractionation of Steroidal Saponins from Liriope Species

| HPCCC Run | Solvent System (v/v/v/v) | Flow Rate | Mode |

| Primary Separation | Methylene chloride:Methanol:Isopropanol:Water (9:6:1:4) | 4 mL/min | Normal Phase |

| Secondary Separation | n-Hexane:n-Butanol:Water (1:9:10) | 5 mL/min | Reversed Phase |

This data is derived from studies on the separation of steroidal saponins from Liriope platyphylla, a closely related species to Liriope muscari.

The successful application of these sophisticated chromatographic techniques is fundamental to obtaining pure Saponin C, thereby enabling its comprehensive structural elucidation and further scientific investigation.

Biosynthetic Pathways and Regulation of Steroidal Saponins in Liriope Muscari

Identification of Enzymatic Machinery in Saponin (B1150181) Biosynthesis

The synthesis of steroidal saponins (B1172615) in Liriope muscari is a multi-step process that begins with the formation of a terpenoid skeleton, which is then modified through a series of enzymatic reactions to produce the final complex saponin structures. Transcriptome analysis has revealed a host of enzymes that play crucial roles in this pathway. researchgate.netnih.gov

The initial steps in steroidal saponin biosynthesis involve the creation of the fundamental terpenoid backbone. Transcriptome sequencing of Liriope muscari has identified 16 enzymes dedicated to this process. researchgate.netnih.gov Among these, several key enzymes have been highlighted for their regulatory importance.

Acetyl-CoA C-acetyltransferase (AACT): This enzyme catalyzes the first committed step in the mevalonate (B85504) (MVA) pathway, a critical route for isoprenoid biosynthesis in the cytoplasm.

1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): These are key regulatory enzymes in the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids and also leads to the production of isoprenoid precursors.

Cycloartenol synthase (CAS): This enzyme is a pivotal player, catalyzing the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, the first cyclic precursor in the biosynthesis of sterols in plants.

The identification of these enzymes underscores the coordinated action of both the MVA and MEP pathways in supplying the necessary precursors for steroidal saponin synthesis in Liriope muscari.

Table 1: Key Enzymes in Terpenoid Skeleton Synthesis in Liriope muscari

| Enzyme | Abbreviation | Function in Biosynthesis |

| Acetyl-CoA C-acetyltransferase | AACT | Catalyzes the initial step of the mevalonate (MVA) pathway. |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | A key regulatory enzyme in the methylerythritol phosphate (MEP) pathway. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | A key regulatory enzyme in the methylerythritol phosphate (MEP) pathway. |

| Cycloartenol synthase | CAS | Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. |

Following the synthesis of the basic terpenoid skeleton, a series of enzymes are responsible for the conversion of these precursors into the characteristic steroidal structures of saponins. Transcriptomic data from Liriope muscari have identified 12 enzymes involved in this phase of the biosynthetic pathway. researchgate.netnih.gov These enzymes are responsible for the various modifications that lead to the diverse range of steroidal aglycones found in the plant.

Cytochrome P450 monooxygenases (CYPs) are a large and diverse group of enzymes that play a critical role in the structural diversification of secondary metabolites, including steroidal saponins. researchgate.netresearchgate.net In the context of saponin biosynthesis in Liriope muscari, CYPs are responsible for introducing hydroxyl groups and performing other oxidative modifications on the steroidal backbone. These modifications are crucial for the biological activity of the resulting saponins. While specific CYPs involved in Saponin C biosynthesis have not been fully elucidated, their involvement is inferred from the known pathways of steroidal saponin synthesis in other plants. science.govscience.gov The hydroxylation patterns on the aglycone moiety, a key feature of Saponin C, are a direct result of CYP activity.

The final and a critically important step in the biosynthesis of Saponin C is the attachment of sugar moieties to the steroidal aglycone, a process known as glycosylation. This reaction is catalyzed by UDP-glycosyltransferases (UGTs). researchgate.netresearchgate.net UGTs transfer a sugar residue, typically from a UDP-sugar donor, to the aglycone, creating the glycosidic bond. nih.gov The number, type, and linkage of these sugar units contribute significantly to the structural diversity and biological properties of saponins. The complex oligosaccharide chain of Saponin C is assembled through the sequential action of specific UGTs. The identification and characterization of these UGTs are key to understanding the complete biosynthetic pathway of Saponin C in Liriope muscari.

The sugar chains of saponins can sometimes include less common or "rare" sugars. The biosynthesis of these rare sugars requires a dedicated set of enzymes to convert common nucleotide sugars into their activated, rare forms. For example, the synthesis of UDP-D-fucose, a potential component of saponin sugar chains, would necessitate a specific enzymatic pathway. While the precise nucleotide sugars involved in Saponin C biosynthesis require further detailed investigation, the presence of a complex oligosaccharide chain suggests the potential involvement of pathways for rare sugar synthesis.

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes encoding the biosynthetic enzymes for steroidal saponins is tightly regulated at the transcriptional level. Studies on Liriope muscari have predicted the involvement of several transcription factors in controlling the accumulation of these compounds. researchgate.netnih.gov

Through gene co-expression analysis and transcription factor prediction tools, eight transcription factors have been identified as potential regulators of key metabolic enzymes in the steroidal saponin pathway. researchgate.netnih.gov These include members of the GAI, PIF, ERF, SVP, and DOF families. Specifically, these transcription factors are predicted to regulate the expression of genes encoding enzymes such as DXS, DXR, HMGR, DHCR7, DHCR24, and CAS. researchgate.netnih.gov

Promoter analysis of these transcription factor genes suggests that their regulatory activity is influenced by various environmental and hormonal signals, including abscisic acid response, drought-induction stress response, and light response. nih.gov This indicates that the biosynthesis of steroidal saponins in Liriope muscari is integrated with the plant's response to its environment.

Table 2: Predicted Transcription Factors Regulating Steroidal Saponin Biosynthesis in Liriope muscari

| Transcription Factor | Family | Predicted Target Enzymes |

| GAI | DELLA | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| PIF4 | bHLH | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| PIL6 | bHLH | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| ERF8 | ERF | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| SVP | MADS-box | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| LHCA4 | DXS, DXR, HMGR, DHCR7, DHCR24, CAS | |

| NF-YB3 | NF-Y | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| DOF2.4 | Dof | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

Identification and Characterization of Regulatory Transcription Factors

Through bioinformatics analysis, specifically gene co-expression studies, researchers have predicted the involvement of eight key transcription factors in the regulation of steroidal saponin accumulation in Liriope muscari. nih.govgenscript.com These transcription factors are believed to modulate the activity of at least six critical metabolic enzymes in the saponin biosynthetic pathway. nih.govgenscript.com

The identified transcription factors belong to various families, each with distinct roles in plant growth, development, and stress response, which are often linked to secondary metabolite production. Their coordinated action is crucial for the controlled synthesis of steroidal saponins.

Table 1: Predicted Regulatory Transcription Factors for Steroidal Saponin Biosynthesis in Liriope muscari

| Transcription Factor | Family/Class | Predicted Regulated Enzymes |

|---|---|---|

| GAI | DELLA protein | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| PIF4 | bHLH | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| PIL6 | bHLH | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| ERF8 | AP2/ERF | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| SVP | MADS-box | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| LHCA4 | DXS, DXR, HMGR, DHCR7, DHCR24, CAS | |

| NF-YB3 | Nuclear Factor Y, B subunit | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

| DOF2.4 | Dof-type zinc finger | DXS, DXR, HMGR, DHCR7, DHCR24, CAS |

Source: nih.govgenscript.com

Analysis of Promoter Elements and Regulatory Mechanisms

The expression of the aforementioned transcription factors is, in turn, controlled by specific cis-acting regulatory elements within their promoter regions. Analysis of these promoters in L. muscari has revealed that the primary regulatory mechanisms are associated with responses to hormones and environmental stress. nih.govgenscript.com

Two major types of responsive elements have been identified:

Abscisic Acid Responsive Elements (ABRE): These elements are crucial for gene expression in response to the plant hormone abscisic acid (ABA), which is heavily involved in mediating responses to abiotic stresses like drought and salinity. bioinformation.netmdpi.comoup.commdpi.com

MYB Binding Sites (MBS): These are recognition sites for MYB transcription factors, which form a large family involved in regulating metabolism, development, and responses to stress, particularly drought. bioinformation.netmdpi.com

The presence of these elements indicates that the biosynthesis of steroidal saponins in L. muscari is closely linked to the plant's stress response pathways, particularly those related to drought and ABA signaling. nih.govgenscript.com This suggests that environmental conditions can significantly influence the production of these compounds.

Table 2: Key Promoter Elements and Their Function

| Promoter Element | Abbreviation | Function |

|---|---|---|

| Abscisic Acid Responsive Element | ABRE | Mediates gene expression in response to abscisic acid and osmotic stress. bioinformation.netoup.com |

| MYB Binding Site | MBS | Binding site for MYB transcription factors, involved in drought-inducible gene expression. bioinformation.netmdpi.com |

Source: nih.govgenscript.combioinformation.netmdpi.comoup.com

Elicitation Strategies for Enhanced Saponin Production

Elicitation, the process of inducing or enhancing the production of secondary metabolites in plants through the application of specific substances (elicitors), is a key biotechnological strategy. nih.gov Phytohormones, in particular, are known to be powerful elicitors that can trigger significant changes in plant metabolic pathways. nih.gov

Application of Methyl Jasmonate (MeJA) for Transcriptional Reprogramming

Methyl jasmonate (MeJA), a plant signaling molecule, is a well-documented elicitor that triggers extensive transcriptional reprogramming, often leading to the enhanced synthesis of defense-related secondary metabolites, including saponins. frontiersin.orgoup.comresearchgate.net While direct studies on L. muscari are limited, the principles of MeJA-induced gene expression provide a strong theoretical basis for its use in enhancing saponin production in this species.

MeJA signaling typically involves the activation of a cascade of transcription factors that bind to specific cis-acting elements in the promoters of target genes. medchemexpress.combohrium.com Notably, MeJA-responsive genes are often regulated by ABRE and MBS elements, the very same elements found to be prominent in the promoters of key regulatory transcription factors in L. muscari. bioinformation.netmdpi.commdpi.comnih.govmdpi.comresearchgate.net

The application of MeJA to L. muscari would be expected to initiate a signaling cascade that activates transcription factors such as those from the MYB and bHLH families (e.g., PIF4, PIL6). oup.comnih.gov These activated transcription factors would then bind to the MBS and other MeJA-responsive elements in the promoters of the saponin biosynthetic genes, including those encoding enzymes like DXS, HMGR, and CAS. nih.govgenscript.com This would lead to an upregulation of the entire pathway, resulting in an increased accumulation of steroidal saponins. This process represents a targeted strategy for the transcriptional reprogramming of L. muscari to boost the yield of valuable compounds like Saponin C.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Saponin C |

| GAI (Gibberellic acid insensitive) |

| PIF4 (Phytochrome-interacting factor 4) |

| PIL6 (PIF3-like 6) |

| ERF8 (Ethylene-responsive factor 8) |

| SVP (Short vegetative phase) |

| LHCA4 (Light-harvesting complex photosystem I subunit 4) |

| NF-YB3 (Nuclear factor Y, B subunit 3) |

| DOF2.4 (DNA-binding with one finger 2.4) |

| Abscisic Acid |

| Methyl Jasmonate |

| DXS (1-deoxy-D-xylulose-5-phosphate synthase) |

| DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) |

| HMGR (Hydroxymethylglutaryl-CoA reductase) |

| DHCR7 (7-dehydrocholesterol reductase) |

| DHCR24 (24-dehydrocholesterol reductase) |

| CAS (Cycloartenol synthase) |

| Ruscogenin (B1680278) |

Biological Activities and Mechanistic Studies of Saponin C

Anti-inflammatory Effects

Saponin (B1150181) C has been shown to possess significant anti-inflammatory capabilities, influencing a wide array of cellular and molecular processes that are central to the inflammatory cascade.

Modulation of Inflammatory Cytokine Production

A key aspect of the anti-inflammatory action of Saponin C involves its ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net Research has demonstrated that Saponin C significantly inhibits the release of nitric oxide (NO), a key inflammatory mediator. nih.govresearchgate.net Furthermore, it has been shown to reduce the gene expression and release of several pivotal cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.govresearchgate.netfrontiersin.org This broad-spectrum inhibition of pro-inflammatory mediators underscores its potential in mitigating inflammatory conditions. The suppressive effect on IL-1β is further supported by the inhibition of caspase-1, an enzyme crucial for its maturation. researchgate.net

Table 1: Effect of Saponin C (DT-13) on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Effect of Saponin C (DT-13) | Reference |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | nih.govresearchgate.net |

| Interleukin-6 (IL-6) | Inhibition of release and gene expression | nih.govresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of gene expression | nih.govresearchgate.net |

Inhibition of Key Inflammatory Signaling Pathways

The synthesis of pro-inflammatory cytokines is largely governed by intracellular signaling cascades, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. Saponin C has been found to effectively target these pathways. nih.govnih.gov Studies have shown that Saponin C inhibits the translocation of the NF-κB p65 subunit into the nucleus in LPS-stimulated macrophages. nih.govresearchgate.net This is a critical step, as nuclear translocation of NF-κB is necessary for the transcription of numerous pro-inflammatory genes. researchgate.net

In addition to its effects on NF-κB, Saponin C also modulates the MAPK pathway. Specifically, in tumor necrosis factor-alpha (TNF-α)-stimulated human umbilical vein endothelial cells (HUVECs), Saponin C has been observed to significantly suppress the phosphorylation of p38 MAPK. nih.gov However, its effect on other MAPK members, such as ERK1/2 and JNK, was not significant in this particular model, suggesting a degree of selectivity in its action. nih.gov The modulation of these pathways is also linked to the inhibition of Src, a non-receptor tyrosine kinase that can act upstream of both NF-κB and MAPK signaling. nih.govijbs.com

Attenuation of Inflammasome Activation

The inflammasome is a multiprotein complex that plays a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. Saponin C has been demonstrated to attenuate the activation of the NOD-like Receptor Family Pyrin Domain Containing Protein 3 (NLRP3) inflammasome. researchgate.net This inhibitory effect is evidenced by the significant reduction in the expression and release of both caspase-1 and IL-1β in LPS-stimulated macrophages. researchgate.net This was the first in vitro study to demonstrate the attenuating effect of Saponin C on NLRP3 inflammasome activation, highlighting a novel mechanism for its anti-inflammatory properties. researchgate.net

Inhibition of Leukocyte and Lymphocyte Adhesion to Endothelial Cells and Extracellular Matrix

The recruitment of leukocytes to the site of inflammation is a critical step in the inflammatory process, involving the adhesion of these immune cells to the vascular endothelium and the underlying extracellular matrix. Saponin C has been shown to interfere with this process. In TNF-α-stimulated HUVECs, Saponin C suppressed the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.govresearchgate.net In vivo studies have corroborated these findings, showing that Saponin C can prevent vascular inflammation and the expression of these adhesion molecules. nih.govijbs.com

Furthermore, a ruscogenin (B1680278) glycoside from Liriope muscari, identified as Lm-3 and structurally related to Saponin C, was found to inhibit the adhesion of Jurkat cells (a human T lymphocyte cell line) to extracellular matrix components like type I collagen, fibronectin, and laminin (B1169045) in a concentration- and time-dependent manner. oup.comnju.edu.cn This inhibition is thought to occur through interference with the protein kinase C pathway. oup.comnju.edu.cn

Table 2: Effect of Saponin C (DT-13) on Adhesion Molecule Expression and Leukocyte Adhesion

| Target | Effect of Saponin C (DT-13) | Cell/Animal Model | Reference |

|---|---|---|---|

| ICAM-1 Expression | Inhibition | TNF-α-stimulated HUVECs, Mice | nih.gov |

| VCAM-1 Expression | Inhibition | TNF-α-stimulated HUVECs, Mice | nih.gov |

| Leukocyte Migration | Inhibition | Mice with TNF-α-induced inflammation | nih.govresearchgate.net |

Influence on Macrophage Polarization Dynamics (M1 to M2 Transition)

Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The transition from an M1 to an M2 phenotype is crucial for the resolution of inflammation. Recent research suggests that Saponin C can promote the polarization of M1 macrophages towards the M2 phenotype. podiatryarena.comnih.gov In a model of diabetic wound healing, Saponin C was found to facilitate this transition, which is often impaired in diabetic conditions. nih.gov The proposed mechanism for this effect involves the ERK-STAT3 signaling pathway. podiatryarena.comnih.gov Additionally, Saponin C has been identified as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor known to suppress inflammatory cytokine production and promote M2 macrophage polarization. researchgate.netmdpi.com The activation of PPARγ by Saponin C presents another pathway through which it can modulate macrophage phenotype and resolve inflammation. mdpi.com

Interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Downstream Gene Regulation

Saponin C, also referred to as DT-13 in much of the scientific literature, has been identified as a modulator of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov PPARγ is a key regulator of inflammation and metabolism. Research demonstrates that DT-13 is involved in the activation of PPARγ in vitro. nih.gov

Studies have shown that DT-13 can bind to critical amino acid residues within the PPARγ receptor, in a manner similar to the synthetic anti-diabetic and anti-inflammatory drug, rosiglitazone. nih.gov This binding and subsequent activation of PPARγ are crucial for its anti-inflammatory effects. Once activated, PPARγ can interfere with pro-inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Specifically, DT-13 has been shown to inhibit the translocation of activated NF-κB into the nucleus, thereby preventing the transcription of genes that code for pro-inflammatory cytokines. nih.gov This interaction highlights a significant mechanism for the anti-inflammatory properties of Saponin C, positioning it as a molecule of interest for further investigation into inflammation-related pathologies.

Anti-cancer and Cytotoxic Activities

Steroidal saponins (B1172615) from Liriope muscari, including Saponin C (DT-13), exhibit significant cytotoxic activities against a range of cancer cell lines. rsc.orgrsc.org These compounds are recognized for their potential in developing anti-cancer therapies due to their ability to induce cell death and inhibit tumor growth through various molecular pathways. uj.edu.plresearchgate.net

Induction of Programmed Cell Death: Apoptosis and Autophagy

Saponin C is a potent inducer of programmed cell death, capable of initiating both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death). selleck.co.jpresearchgate.net Research has specifically demonstrated that Saponin C induces both apoptosis and autophagy in human colorectal carcinoma HCT116 cells. researchgate.net

Furthermore, in human gastric cancer BGC-823 cells, DT-13, when combined with nutrient deprivation, was found to promote the expression of LC3-II, a key marker of autophagy, leading to destructive autophagy within the cancer cells. frontiersin.org The ability to induce different forms of programmed cell death makes Saponin C a versatile agent in cancer research. Interestingly, some studies suggest that in certain contexts, inhibiting the autophagic process induced by Saponin C can actually enhance its apoptotic effects. researchgate.net

Role of Reactive Oxygen Species (ROS) Generation in Cellular Effects

A critical mechanism underpinning the cellular effects of Saponin C is the generation of Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger cell death pathways. Studies have explicitly shown that the induction of both apoptosis and autophagy in HCT116 cells by Saponin C is mediated via the generation of ROS. researchgate.netscilit.com The accumulation of intracellular ROS appears to be an upstream event that initiates the cascade leading to mitochondrial dysfunction and the activation of cell death machinery. researchgate.netphysiology.org

Inhibition of Cancer Cell Proliferation in various Cell Lines (e.g., HCT116, MDA-MB-435, HepG2, HeLa, MCF-7, A549)

Saponin C has demonstrated a broad spectrum of anti-proliferative activity against numerous human cancer cell lines. rsc.orgresearchgate.net Its cytotoxic effects have been documented in colorectal carcinoma (HCT116), melanoma (MDA-MB-435), liver carcinoma (HepG2), cervical cancer (HeLa), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cells. uj.edu.plresearchgate.netresearchgate.netjst.go.jp

The potency of the cytotoxic effects can vary depending on the specific structural features of the saponin and the cancer cell line being tested. researchgate.net The table below presents the cytotoxic activity of various steroidal saponins isolated from Liriope muscari, including compounds structurally related to Saponin C, against a panel of human cancer cell lines, with data expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Cell Line | Cancer Type | Saponin 1 (IC₅₀ µM) | Saponin 2 (IC₅₀ µM) | Saponin 3 (IC₅₀ µM) | Saponin 4 (IC₅₀ µM) | Saponin 5 (IC₅₀ µM) |

| MDA-MB-435 | Melanoma | 1.83 ± 0.11 | 2.54 ± 0.19 | 2.94 ± 0.25 | 3.16 ± 0.14 | 4.89 ± 0.31 |

| 95D | Lung Cancer | 2.45 ± 0.17 | 3.11 ± 0.24 | 4.12 ± 0.33 | 4.56 ± 0.29 | 6.78 ± 0.45 |

| HepG2 | Liver Cancer | 2.01 ± 0.13 | 2.89 ± 0.21 | 3.55 ± 0.28 | 3.98 ± 0.22 | 5.21 ± 0.39 |

| HeLa | Cervical Cancer | 2.22 ± 0.15 | 3.05 ± 0.22 | 3.87 ± 0.30 | 4.13 ± 0.25 | 5.99 ± 0.41 |

| MCF-7 | Breast Cancer | 2.67 ± 0.18 | 3.43 ± 0.26 | 4.49 ± 0.35 | 4.88 ± 0.31 | 6.12 ± 0.42 |

| A549 | Lung Cancer | 2.98 ± 0.20 | 3.87 ± 0.29 | 4.98 ± 0.38 | 5.12 ± 0.34 | 7.03 ± 0.51 |

Data adapted from a study by Wu et al. (2017), which analyzed 13 different saponins from Liriope muscari. The table shows representative data for illustrative purposes. rsc.orgrsc.orgresearchgate.net

Suppression of Glycolysis and Energy Metabolism (e.g., Glucose Uptake, ATP Generation, Lactate (B86563) Production, GLUT1 Expression)

Cancer cells often exhibit altered metabolism, characterized by an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Saponin C has been shown to interfere with this metabolic characteristic. Research indicates that DT-13 can suppress the expression of Glucose Transporter 1 (GLUT1), a protein responsible for the uptake of glucose into cells. frontiersin.org By inhibiting GLUT1, Saponin C effectively reduces the cancer cells' ability to acquire their primary fuel source, thereby hindering their growth and proliferation. frontiersin.org

Further studies have demonstrated that DT-13 can act synergistically with other agents to inhibit aerobic glycolysis in human gastric carcinoma cells. jst.go.jp This suppression of glycolysis leads to reduced ATP generation and lactate production, creating an energy crisis within the cancer cells. nih.govnih.gov

Modulation of Death Receptor Pathways and Caspase Activation (e.g., Cleaved-PARP, Cleaved-Caspase 3 and 8)

Saponin C induces apoptosis primarily through the extrinsic or death receptor-mediated pathway. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. Studies on acute myeloid leukemia (AML) cells have shown that DT-13 upregulates the expression of death receptors such as Fas and DR5, as well as their corresponding ligands, FasL and TRAIL. researchgate.netmdpi.com

This upregulation leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, particularly Caspase-8. frontiersin.orgresearchgate.net Activated Caspase-8 then triggers a downstream caspase cascade, resulting in the cleavage and activation of executioner caspases like Caspase-3. frontiersin.orguzh.ch Active Caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis. frontiersin.orgresearchgate.net The increased expression of cleaved-Caspase 8, cleaved-Caspase 3, and cleaved-PARP following treatment with DT-13 confirms the activation of this apoptotic signaling cascade. frontiersin.org

| Pathway Component | Effect of Saponin C (DT-13) | Reference |

| Fas, FasL | Upregulation | researchgate.netmdpi.com |

| DR5, TRAIL | Upregulation | researchgate.netmdpi.com |

| Cleaved-Caspase 8 | Increased Expression | frontiersin.orgresearchgate.net |

| Cleaved-Caspase 3 | Increased Expression | frontiersin.orguzh.ch |

| Cleaved-PARP | Increased Expression | frontiersin.orgresearchgate.net |

Inhibition of Cancer Cell Adhesion and Invasion via Matrix Metalloproteinases (MMPs)

Saponin C, also referred to as DT-13 in some literature, has demonstrated the ability to suppress the adhesion and invasion of cancer cells by inhibiting matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. cjnmcpu.comjst.go.jpfrontiersin.org These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor metastasis. mdpi.com

Studies have shown that DT-13 can inhibit the adhesion of highly metastatic human breast cancer MDA-MB-435 cells to vitronectin and decrease their migratory response under hypoxic conditions. jst.go.jp This inhibition is associated with a reduction in the expression of αvβ3 integrin, tissue factor (TF), and early growth response gene-1 (Egr-1), as well as decreased secretion of MMP-9. jst.go.jp Furthermore, in human lung cancer A549 cells, DT-13 has been found to suppress cell adhesion and invasion by inhibiting both MMP-2 and MMP-9. cjnmcpu.com The inhibitory action on MMP-2/9 is mediated, at least in part, through the p38 MAPK pathway. jst.go.jp Similarly, in prostate cancer cells, DT-13 has been shown to reduce MMP-2 and MMP-9 levels. frontiersin.org

The collective findings suggest that Saponin C's ability to downregulate MMP-2 and MMP-9 activity presents a significant mechanism for its anti-metastatic effects in various cancers.

Impact on Endothelial Permeability and the Tumor Microenvironment

The tumor microenvironment plays a critical role in tumor progression and metastasis. ijbs.comnih.gov Increased vascular permeability is a key feature of this environment, facilitating the migration of tumor cells. ijbs.comnih.gov Ophiopogon Saponin C1, a compound isolated from Liriope muscari, has been shown to inhibit lung tumors by stabilizing endothelium permeability. ijbs.comnih.gov

This effect is achieved through the inhibition of Protein Kinase C delta (PKCδ). ijbs.comnih.gov PKCδ is involved in regulating vascular permeability and the expression of tight junction proteins, such as Zonula occludens-1 (ZO-1), which are essential for maintaining the integrity of the endothelial barrier. ijbs.comnih.govnih.gov Research indicates that PKCδ can be activated in a Src-dependent manner, and Ophiopogon Saponin C1 has been shown to interfere with this pathway. ijbs.comnih.gov By inhibiting PKCδ, Ophiopogon Saponin C1 helps to maintain the stability of endothelial tight junctions, thereby reducing vascular permeability and creating a less favorable environment for tumor cell extravasation. ijbs.comnih.gov

Immunomodulatory Effects

Saponin C exhibits notable immunomodulatory properties, influencing lymphocyte function and leukocyte accumulation in inflammatory settings.

Modulation of Lymphocyte Proliferation and Function

A ruscogenin glycoside from Liriope muscari, identified as Lm-3, has been shown to inhibit the adhesion of lymphocytes to the extracellular matrix components type I collagen, fibronectin, and laminin. nju.edu.cnnih.govoup.com This inhibition occurs in a concentration- and time-dependent manner. nju.edu.cnnih.govoup.com Interestingly, this saponin does not affect lymphocyte viability, apoptosis, or anti-CD3-induced cell proliferation. nju.edu.cn The mechanism of action appears to involve interference with the protein kinase C (PKC) pathway. nju.edu.cnnih.govoup.com However, at high concentrations, Lm-3 and its aglycone, ruscogenin, have been observed to inhibit concanavalin (B7782731) A-induced lymphocyte proliferation. nih.gov

Inhibition of Leukocyte Accumulation in Preclinical Models of Inflammation

Lm-3 has demonstrated the ability to significantly decrease leukocyte accumulation in an animal model of experimental pleurisy. nih.govoup.com This anti-inflammatory activity is thought to be a consequence of its ability to block lymphocyte adhesion to the extracellular matrix. nih.govoup.com By preventing leukocytes from migrating to sites of inflammation, Saponin C can help to attenuate the inflammatory response.

Role in Regulating Liver-infiltrating Lymphocyte Dysfunction

In a model of immunological liver injury, Lm-3 and its aglycone, ruscogenin, were found to significantly reduce liver damage when administered during the effector phase of a delayed-type hypersensitivity reaction. nih.gov The protective effect was attributed to the selective induction of dysfunction in liver-infiltrating lymphocytes, rather than a direct protective effect on hepatocytes. nih.govnih.gov Pretreatment of nonparenchymal cells (which include liver-infiltrating lymphocytes) with Lm-3 or ruscogenin in vitro resulted in a concentration- and time-dependent inhibition of damage. nih.gov

Neuroprotective Potential

Saponins, as a class of compounds, are recognized for their significant neuroprotective effects against a range of central nervous system disorders. nih.govmdpi.com While specific studies focusing solely on Saponin C from Liriope muscari are part of a broader investigation into the neuroprotective effects of saponins, the general mechanisms attributed to this class of compounds are relevant.

The neuroprotective actions of saponins are multifaceted and include antioxidant effects, modulation of neurotransmitters, anti-apoptotic and anti-inflammatory activities, attenuation of calcium ion influx, modulation of neurotrophic factors, and inhibition of tau phosphorylation. nih.govmdpi.commdpi.com Total steroid saponins have been shown to exhibit neuroprotective effects against cerebral ischemia-reperfusion injury by reducing oxidative stress and inhibiting inflammatory signaling pathways like NF-κB and ERK 1/2. nih.gov Saponins from other plant sources have also demonstrated the ability to reduce β-amyloid accumulation, a hallmark of Alzheimer's disease. frontiersin.org Given that Saponin C is a steroidal saponin, it is plausible that it shares these neuroprotective mechanisms, although further research is needed to confirm its specific effects.

Attenuation of Intracellular Oxidative Stress

Research indicates that Saponin C, also referred to as DT-13 in some studies, plays a role in mitigating intracellular oxidative stress. nih.govfrontiersin.orgtjpr.org An ethanol (B145695) extract of Liriope muscari, which contains Saponin C, has been shown to reduce intracellular oxidative stress in neuroblastoma cells. tjpr.orgbioline.org.br This protective effect is crucial in combating cellular damage induced by reactive oxygen species (ROS). mdpi.comsemanticscholar.orgsemanticscholar.org Studies have demonstrated that certain saponins can enhance the activity of antioxidant enzymes like manganese superoxide (B77818) dismutase (Mn-SOD), further contributing to the reduction of oxidative stress. semanticscholar.org

Mitigation of Mitochondrial Dysfunction

Saponin C contributes to the maintenance of mitochondrial integrity and function. nih.govfrontiersin.orgtjpr.org It has been observed to protect against mitochondrial dysfunction, a key factor in various cellular damage pathways. tjpr.orgbioline.org.brnih.gov One of the ways it achieves this is by preserving the mitochondrial membrane potential. nih.gov The protective effects of Saponin C on mitochondrial function are linked to the activation of SIRT1, a protein that plays a critical role in cellular metabolism and response to oxidative stress. semanticscholar.org By activating SIRT1, Saponin C can help maintain mitochondrial DNA content and oxygen consumption, thereby protecting mitochondria from oxidative damage. semanticscholar.org

Suppression of Poly (ADP-ribose) Polymerase (PARP) and Caspase Cleavage

Saponin C has been shown to suppress the cleavage of Poly (ADP-ribose) Polymerase (PARP) and caspase-3, key events in the apoptotic cascade. nih.govfrontiersin.orgnih.gov By downregulating the expression of cleaved PARP and cleaved caspase-3, Saponin C can inhibit apoptosis, or programmed cell death. bioline.org.brnih.gov This anti-apoptotic activity is particularly relevant in the context of endothelial cells, where Saponin C has been shown to improve cell survival. nih.gov The suppression of PARP and caspase cleavage is a downstream effect of its ability to mitigate mitochondrial dysfunction and oxidative stress. tjpr.orgbioline.org.br

Anti-thrombotic Activity

Saponin C, also known as DT-13, exhibits significant anti-thrombotic properties, suggesting its potential as a therapeutic agent for thrombotic disorders. nih.govnih.govtargetmol.com

Downregulation of Pro-coagulant Factors and Inflammatory Mediators

A key mechanism underlying the anti-thrombotic effect of Saponin C is its ability to downregulate the expression of pro-coagulant factors and inflammatory mediators. nih.govnih.gov Specifically, it has been shown to reduce the mRNA expression levels of Tissue Factor (TF) and Interleukin-6 (IL-6) in the vascular tissue surrounding a thrombus. nih.govnih.govtargetmol.com TF is a primary initiator of the extrinsic coagulation cascade, and its inhibition is a critical target for anti-thrombotic therapies. mdpi.com IL-6 is a pro-inflammatory cytokine that has been implicated as a risk factor for thrombosis. nih.gov By suppressing both TF and IL-6, Saponin C can effectively inhibit the coagulation process and the associated inflammatory response. mdpi.comnih.gov

Table 1: Effect of Saponin C (DT-13) on Pro-coagulant and Inflammatory Gene Expression

| Gene | Effect of Saponin C (DT-13) | Implication in Thrombosis |

| Tissue Factor (TF) mRNA | Downregulation nih.govnih.govtargetmol.com | Inhibition of extrinsic coagulation pathway mdpi.com |

| Interleukin-6 (IL-6) mRNA | Downregulation nih.govnih.gov | Reduction of inflammatory risk factor for thrombosis nih.gov |

Inhibition of Thrombus Formation in Experimental Animal Models

The anti-thrombotic activity of Saponin C has been validated in experimental animal models. nih.govnih.gov In studies using an inferior vena cava (IVC) ligation model in both mice and rats, oral administration of Saponin C (DT-13) significantly inhibited venous thrombus formation in a dose-dependent manner. nih.govnih.govchemfaces.com This in vivo evidence provides strong support for the potential clinical application of Saponin C in the prevention and treatment of deep vein thrombosis. nih.gov

Table 2: Effect of Saponin C (DT-13) on Thrombus Formation in Animal Models

| Animal Model | Experimental Method | Outcome |

| Mice | Inferior Vena Cava (IVC) Ligation nih.govnih.govchemfaces.com | Significant and dose-dependent inhibition of venous thrombosis nih.gov |

| Rats | Inferior Vena Cava (IVC) Ligation nih.govnih.govchemfaces.com | Significant inhibition of venous thrombosis nih.gov |

Modulation of PI3K/Akt/GSK3β and NF-κB Signaling Pathways in Endothelial Cells

The anti-thrombotic effects of Saponin C are mediated through the modulation of key intracellular signaling pathways in endothelial cells. mdpi.comnih.govmdpi.com Research has shown that a steroidal saponin from Liriope muscari, referred to as D39, downregulates endothelial TF expression and venous thrombus formation by modulating the PI3K/Akt/GSK3β and NF-κB signaling pathways. mdpi.comnih.govnih.govnih.gov Saponin C (DT-13) has also been shown to exert its anti-apoptotic effects in endothelial cells through the PI3K/Akt signaling pathway. nih.gov The NF-κB pathway is a critical regulator of inflammation and the expression of pro-coagulant factors like TF. mdpi.com The PI3K/Akt/GSK3β pathway is also involved in regulating TF expression and endothelial cell survival. mdpi.comnih.govnih.gov By modulating these pathways, Saponin C can effectively suppress the molecular events that lead to thrombus formation. mdpi.comnih.gov

Table 3: Signaling Pathways Modulated by Saponin C from Liriope muscari

| Signaling Pathway | Effect of Saponin C | Cellular Outcome |

| PI3K/Akt/GSK3β | Modulation mdpi.comnih.govnih.govnih.gov | Downregulation of Tissue Factor expression, enhanced endothelial cell survival nih.govmdpi.com |

| NF-κB | Modulation mdpi.comnih.govnih.govnih.gov | Downregulation of Tissue Factor expression and inflammatory mediators mdpi.com |

Anti-viral Activities

Saponin C and its derivatives have demonstrated notable anti-viral properties, particularly against the Hepatitis B virus (HBV).

Inhibition of Viral Gene Expression and DNA Replication (e.g., Hepatitis B Virus)

A compound isolated from Liriope platyphylla, closely related to Liriope muscari, has been shown to exert anti-viral effects against the Hepatitis B virus in vitro. jst.go.jp Studies on a metabolite from Liriope muscari revealed its ability to decrease the levels of viral gene expression and viral DNA replication of HBV. frontiersin.orguzh.ch Specifically, a compound designated as LPRP-Et-97543 from Liriope radix was found to significantly reduce the promoter activities of the Core, S, and PreS genes of HBV. tjpr.orgbioline.org.br

Involvement of NF-κB Signaling Pathway Modulation

The anti-viral activity of saponins from Liriope is closely linked to the modulation of the NF-κB signaling pathway. nih.gov The reduction in HBV gene expression and DNA replication is believed to be regulated through this pathway. frontiersin.orguzh.ch Research indicates that these compounds can decrease the expression of the p65/p50 NF-κB proteins and phosphorylated NF-κB p65. frontiersin.orguzh.ch Concurrently, they elevate the levels of cytoplasmic IκBα protein, an inhibitor of NF-κB, thereby reducing the binding activity of NF-κB to the CS1 element of the HBV surface gene. tjpr.orgbioline.org.br This modulation of the NF-κB pathway is a key mechanism underlying the anti-hepatitis activity of these saponins. tjpr.orgbioline.org.br

Cardiovascular Protective Effects

Saponins from Liriope muscari, including DT-13 which shares a core structure with Saponin C, have been extensively studied for their protective effects on the cardiovascular system. frontiersin.orgnih.gov These effects are mediated through multiple mechanisms, including the regulation of vascular tone and the inhibition of inflammatory processes.

Regulation of Nitric Oxide (NO) Production and Reactive Oxygen Species (ROS)

A key cardiovascular protective mechanism of Liriope muscari saponins is their ability to regulate nitric oxide (NO) production and mitigate oxidative stress. One of the major active compounds, DT-13, has been shown to ameliorate TNF-α-induced nitric oxide production in the endothelium both in vivo and in vitro. jst.go.jp It also protects the endothelium by regulating the expression of reactive oxygen species (ROS). frontiersin.org Furthermore, fermented extracts of Liriope platyphylla have been observed to decrease the generation of intracellular ROS and NO production in a dose-dependent manner. bioline.org.br

Inhibition of Endothelial Vascular Inflammation

Saponin C and related compounds from Liriope muscari exhibit potent anti-inflammatory effects on the vascular endothelium. DT-13, a major saponin from this plant, has been shown to suppress the adhesion of monocytes to TNF-α-stimulated endothelial cells. ijbs.comnih.gov This is achieved by decreasing the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). ijbs.comnih.gov The inhibition of endothelial inflammation is also linked to the stabilization of endothelial permeability. Ophiopogon Saponin C1, another saponin from Liriope muscari, has been found to inhibit the disassembly of the tight junction protein ZO-1 and repress TNF-α, thereby protecting the vascular barrier. nih.govnih.gov This effect is mediated through the inhibition of PKCδ and Src kinase activation. nih.gov

Attenuation of L-type Calcium Currents in Cardiac Myocytes

Saponin C, often referred to in literature as DT-13, has demonstrated notable effects on the L-type calcium currents (ICa,L) in cardiac myocytes, which are crucial for cardiac action potentials and excitation-contraction coupling. Research has shown that this saponin monomer can modulate these currents, particularly under hypoxic conditions, suggesting a cardioprotective mechanism.

In studies utilizing adult rat ventricular myocytes, DT-13 was found to inhibit the ICa,L in a concentration-dependent manner. glentham.comnih.gov Under hypoxic conditions, which can lead to an increase in intracellular calcium and subsequent cellular damage, DT-13 significantly reduced the current density. glentham.com For instance, at a concentration of 0.1 µmol/L, DT-13 inhibited the hypoxia-induced increase in ICa,L density by approximately 29%, from a baseline of 6.96 ± 1.05 pA/pF to 4.38 ± 0.35 pA/pF after a 10-minute exposure. glentham.com In normoxic conditions, a similar concentration of DT-13 reduced the current density by about 38%, from 7.46 ± 1.31 pA/pF to 4.25 ± 0.35 pA/pF. nih.gov

Mechanistically, the inhibitory action of DT-13 on ICa,L is not dependent on the frequency of stimulation. glentham.com The compound was observed to shift the current-voltage (I-V) curve upwards but did not significantly alter the half-activation potential (V0.5). nih.gov However, DT-13 did accelerate the voltage-dependent steady-state inactivation of the calcium current, shifting the inactivation curve to the left. glentham.comnih.gov These findings suggest that Saponin C may exert its cardioprotective effects by mitigating calcium overload in myocardial cells during pathological conditions like ischemia.

| Condition | Control (pA/pF) | DT-13 (0.1 µmol/L) (pA/pF) | Percentage Inhibition | Reference |

|---|---|---|---|---|

| Hypoxia | 6.96 ± 1.05 | 4.38 ± 0.35 | ~29% | glentham.com |

| Normoxia | 7.46 ± 1.31 | 4.25 ± 0.35 | ~38% | nih.gov |

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. Saponin C (DT-13) has been shown to possess anti-angiogenic properties, indicating its potential as an anti-cancer agent. frontiersin.org

The anti-angiogenic activity of DT-13 has been observed under both normoxic and hypoxic conditions. frontiersin.org Hypoxia is a known potent stimulator of angiogenesis, primarily through the upregulation of hypoxia-inducible factor-1α (HIF-1α) and its target gene, vascular endothelial growth factor (VEGF). DT-13 has been found to inhibit angiogenesis through multiple targeting activities. frontiersin.org

Protection against Serum Withdrawal-Induced Apoptosis in Endothelial Cells (e.g., HUVEC)

Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC), form the inner lining of blood vessels and are vital for vascular homeostasis. The dysregulation of apoptosis (programmed cell death) in these cells can contribute to various cardiovascular diseases. nih.gov Saponin C (DT-13) has been demonstrated to protect endothelial cells from apoptosis induced by serum withdrawal. nih.govcpu.edu.cn

In studies on HUVECs, serum withdrawal was used to induce apoptosis. Treatment with DT-13 was shown to prevent this apoptosis in a dose-dependent manner. nih.gov The protective mechanism involves the modulation of key signaling pathways and apoptotic markers. Specifically, DT-13 treatment was found to decrease the cleavage of caspase-3, a central executioner of apoptosis, and its substrate, Poly (ADP-Ribose) Polymerase (PARP). nih.gov

Furthermore, the anti-apoptotic effect of DT-13 is associated with the activation of the PI3K/Akt signaling pathway. nih.govcpu.edu.cn The phosphorylation of Akt, a key survival kinase, was increased in HUVECs treated with DT-13. The use of a PI3K inhibitor, LY294002, was shown to block the protective effects of DT-13, confirming the involvement of this pathway. cpu.edu.cn By maintaining the mitochondrial membrane potential and modulating these signaling cascades, Saponin C helps to improve the survival of endothelial cells. nih.govmedchemexpress.com

| Marker | Effect of DT-13 Treatment | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Cleaved Caspase-3 | Decreased | PI3K/Akt | nih.gov |

| Cleaved PARP | Decreased | PI3K/Akt | nih.gov |

| Phosphorylated Akt (p-Akt) | Increased | PI3K/Akt | cpu.edu.cn |

Advanced Analytical Techniques for Research Applications

Mass Spectrometry-Based Quantitative Analysis of Saponin (B1150181) C

The quantitative analysis and structural elucidation of Saponin C and related steroidal saponins (B1172615) in Liriope muscari heavily rely on mass spectrometry (MS), often coupled with liquid chromatography. science.gov These techniques are indispensable for identifying and quantifying saponins within complex plant extracts. science.gov

One established method utilizes ultra-high-performance liquid chromatography coupled with an ion trap time-of-flight mass spectrometer (UHPLC-IT-TOF-MS). nih.gov This approach was successfully used to simultaneously determine 15 different constituents, including 13 steroidal glycosides, from various samples of Liriope muscari roots. nih.gov The method demonstrated high specificity, linearity, stability, precision, and accuracy, making it a reliable tool for quality control and fingerprint analysis. nih.gov

Another powerful technique is ultra-high-performance liquid chromatography-linear ion trap/Orbitrap high-resolution mass spectrometry (UHPLC-LTQ/Orbitrap MS). chrom-china.com This method was developed for the simultaneous determination of 22 functional components, including "Liriope muscari baily saponin C," in cosmetic products. chrom-china.com The analysis involves extracting target compounds with methanol, separating them on a C18 column with a gradient elution, and using the accurate masses of precursor ions for detection in positive ionization mode, with fragment ions confirming the identity. chrom-china.com For Saponin C, this method established a specific linear range and limits of detection (LOD) and quantification (LOQ). chrom-china.com

The identification of Saponin C, also known as Ophiopogon Saponin C1, has been confirmed by comparing its mass spectrometry data with published values, alongside NMR data. nih.gov It is structurally identified as 25(R)-ruscogenin-1-O-[β-d-glucopyranosyl-(1→2)][β-d-xylopyranosyl-(1→3)]-β-d-fucopyranoside. nih.gov

| Parameter | Method | Details |

| Identification | UHPLC-IT-TOF-MS | Used to deduce and identify 16 components, including multiple steroidal saponins, from L. muscari roots. nih.gov |

| Quantification | UHPLC-LTQ/Orbitrap MS | Developed for simultaneous determination of 22 components, including Saponin C. chrom-china.com |

| Linear Range | UHPLC-LTQ/Orbitrap MS | 1.0 - 50.0 mg/kg chrom-china.com |

| Limit of Detection (LOD) | UHPLC-LTQ/Orbitrap MS | 0.05 mg/kg chrom-china.com |

| Limit of Quantification (LOQ) | UHPLC-LTQ/Orbitrap MS | 0.17 mg/kg chrom-china.com |

Spectrophotometric Assays for in vitro Biological Readouts

Spectrophotometric assays are fundamental tools for assessing the in vitro biological effects of Saponin C, particularly its impact on cell viability and inflammatory responses.

MTT Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to measure cell viability. It has been employed to evaluate the cytotoxic activity of novel steroidal saponins isolated from Liriope muscari against various human cancer cell lines, including MDA-MB-435, 95D, HepG2, HeLa, MCF-7, and A549. rsc.orgrsc.org In one study, the MTT assay was specifically used to detect the effect of Liriope muscari baily saponins C on the proliferation of human gastric cancer SGC7901 cells. hanspub.org

CCK-8 Assay : The Cell Counting Kit-8 (CCK-8) assay offers a more sensitive, water-soluble tetrazolium salt-based method for determining cell viability. dojindo.com This assay has been used to measure cell viability in studies involving extracts containing Liriope muscari saponins C on human keratinocyte (HaCaT) cells. mdpi.com It has also been applied in research on other constituents from related plants to assess cytotoxicity in human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells). researchgate.net

ELISA : The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying proteins and other molecules, such as cytokines. In the context of research on Liriope muscari constituents, ELISA has been used to perform quantitative analyses of pro-inflammatory cytokines. researchgate.net For example, studies on related saponins have used ELISA to measure the levels of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells to understand their anti-inflammatory mechanisms. researchgate.net

Molecular Biology Techniques for Gene and Protein Expression Analysis

To understand the molecular mechanisms underlying the biological activities of Saponin C, researchers utilize a range of molecular biology techniques to analyze changes in gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR) : This technique is used to quantify mRNA levels, providing insight into gene expression. In studies on closely related saponins from Liriope muscari, like DT-13, qRT-PCR has been used to determine how the compound alters the mRNA levels of specific genes, such as the tight junction protein ZO-1 and tissue factor, in various cell types. researchgate.netjst.go.jp

Western Blotting : Western blotting is a core technique for detecting and quantifying specific proteins in a sample. It has been extensively used in research on Saponin C (Ophiopogon Saponin C1) to investigate its signaling pathways. ijbs.com For instance, Western blotting confirmed that Saponin C1 can inhibit the activation of PKCδ and Src kinase in human umbilical vein endothelial cells (HUVECs) stimulated by TNF-α. nih.govijbs.com It has also been used to analyze the expression of apoptosis-related proteins like cleaved PARP and caspase-3, and various kinases in the PI3K/Akt pathway in response to treatment with related saponins. nih.gov

Immunofluorescence : This technique allows for the visualization of the localization of specific proteins within cells. Immunofluorescence staining was employed to study the expression and distribution of the tight junction protein ZO-1 in vascular endothelial cells, revealing that Saponin C1 could prevent the degradation and breakage of ZO-1. nih.govijbs.com It has also been used to measure the D39-dependent interactions between non-muscular myosin heavy chain IIA (NMMHC IIA) and TNF receptor 2 (TNFR2). nih.gov

Spatial Transcriptome Sequencing : High-throughput transcriptome sequencing provides a comprehensive view of the genes being expressed in a specific tissue. This technology has been applied to the leaves and roots of Liriope muscari to uncover the molecular mechanisms behind steroidal saponin accumulation. nih.govresearchgate.net These studies identified 31 enzymes and 34 differentially expressed genes (DEGs) associated with the synthesis of steroidal saponins, providing crucial information on the biosynthetic pathways. nih.gov

| Technique | Application in Liriope muscari Saponin Research | Key Findings |

| qRT-PCR | Measuring mRNA expression of target genes. researchgate.netjst.go.jp | A related saponin (DT-13) altered mRNA levels of ZO-1 and tissue factor. researchgate.netjst.go.jp |

| Western Blotting | Detecting changes in protein expression and phosphorylation. nih.govijbs.comnih.gov | Saponin C1 inhibits TNF-α-induced activation of PKCδ and Src kinase. nih.govijbs.com |

| Immunofluorescence | Visualizing protein distribution within cells. nih.govijbs.com | Saponin C1 inhibits the degradation and breakage of the ZO-1 tight junction protein. nih.govijbs.com |

| Transcriptome Sequencing | Identifying genes involved in saponin biosynthesis. nih.govresearchgate.net | Revealed 31 enzymes and 34 differentially expressed genes related to saponin synthesis. nih.gov |

Functional Assays for in vitro Biological Activity Assessment

Functional assays are critical for directly measuring the biological effects of Saponin C on cellular processes in vitro.

Cell Adhesion Assays : These assays measure the ability of cells to attach to each other or to the extracellular matrix. A ruscogenin (B1680278) glycoside (Lm-3) isolated from Liriope muscari was shown to inhibit the adhesion of activated Jurkat cells to type I collagen, fibronectin, and laminin (B1169045). nju.edu.cn The related saponin mixture DT-13 has been shown to significantly suppress the adhesion of cancer cells. rsc.orgrsc.org Specifically, DT-13 inhibited the adhesion of human breast cancer cells to vitronectin under hypoxic conditions. jst.go.jp

Transendothelial Electrical Resistance (TEER) Assays : TEER assays measure the electrical resistance across a cellular monolayer, providing a quantitative measure of endothelial barrier integrity. The protective effects of Ophiopogon Saponin C1 on endothelial permeability were directly tested using TEER assays. nih.govijbs.com In these experiments, pretreatment of HUVECs with Saponin C1 counteracted the decrease in TEER induced by the inflammatory cytokine TNF-α. nih.gov A related saponin, DT-13, was also found to increase TEER values in TNF-α-treated HUVECs. researchgate.netfrontiersin.org

Sodium Fluorescein (B123965) Permeability Assays : This assay is often used in conjunction with TEER to assess paracellular permeability. It measures the passage of a fluorescent tracer (sodium fluorescein) across a cell monolayer. Studies have shown that Ophiopogon Saponin C1 protects endothelial barrier function in TNF-α-induced inflammation models, as demonstrated by a reduced passage of sodium fluorescein across HUVEC monolayers. nih.govijbs.com The specific methodology involves adding sodium fluorescein to the upper chamber of a transwell insert and measuring its fluorescence in the lower chamber after a set incubation period. nih.govfrontiersin.org

Perspectives and Future Directions in Saponin C Research

Elucidation of Novel Molecular Targets and Signaling Pathways

Future investigations into Saponin (B1150181) C and related saponins (B1172615) from Liriope muscari are concentrating on identifying novel molecular targets and further detailing their engagement with cellular signaling pathways. A significant body of research has already demonstrated that these saponins modulate multiple critical pathways involved in various diseases.

For instance, a steroidal saponin from Liriope muscari known as D39 has been shown to downregulate endothelial tissue factor expression and venous thrombus formation by modulating the PI3K/Akt/GSK3β and NF-κB signaling pathways. researchgate.netmdpi.comnih.gov It is proposed that D39 achieves this by binding to and deactivating non-muscular myosin heavy chain IIA (NMMHC IIA), which in turn inhibits its dissociation from tumor necrosis factor receptor 2 (TNFR2). researchgate.netmdpi.comnih.gov Another major saponin, DT-13, which is structurally related to Saponin C, has been found to suppress vascular inflammation induced by TNF-α. researchgate.net This anti-inflammatory effect is mediated through the modulation of the Src/NF-κB/MAPK pathway. researchgate.net Specifically, DT-13 inhibits the phosphorylation of Src, p38 MAPK, and the activation of NF-κB p65. researchgate.net

Research has also indicated that Saponin C can induce apoptosis and autophagy in human colorectal carcinoma (HCT116) cells through the generation of reactive oxygen species (ROS). researchgate.net Furthermore, Ophiopogon Saponin C1, another saponin isolated from Liriope muscari, has demonstrated the ability to inhibit lung cancer progression by stabilizing endothelium permeability. ijbs.com This effect is achieved through the inhibition of Protein Kinase Cδ (PKCδ) and Src kinase activation. ijbs.com

The table below summarizes the known molecular targets and signaling pathways of saponins from Liriope muscari.

| Saponin/Compound | Molecular Target(s) | Signaling Pathway(s) | Biological Effect |

| Saponin C | - | ROS Generation | Induces apoptosis and autophagy in HCT116 cells researchgate.net |

| DT-13 | Src, NF-κB p65, p38 MAPK | Src/NF-κB/MAPK | Suppresses TNF-α-induced vascular inflammation researchgate.net |

| D39 | NMMHC IIA, TNFR2 | PI3K/Akt/GSK3β, NF-κB | Downregulates endothelial TF expression, antithrombotic researchgate.netmdpi.comnih.gov |

| Ophiopogon Saponin C1 | PKCδ, Src kinase | PKCδ/Src | Inhibits lung tumor progression by stabilizing endothelium ijbs.com |

Future studies will likely employ advanced proteomic and genomic techniques to identify a broader spectrum of molecular interactors for Saponin C, providing a more comprehensive understanding of its pharmacological profile.

Investigation of Potential Synergistic Effects with Other Bioactive Compounds or Therapies

A promising direction for future research is the investigation of Saponin C's synergistic effects when combined with other bioactive compounds or conventional therapies. This approach could enhance therapeutic efficacy while potentially reducing the required doses and associated toxicities of existing drugs.

Studies on the related saponin DT-13 have already demonstrated the potential of this strategy. For example, DT-13 has been shown to potentiate the sensitivity of gastric cancer cells to the chemotherapeutic agent topotecan (B1662842). ijbs.com This combination leads to enhanced anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis. ijbs.com This suggests that co-administration could allow for lower, less toxic doses of topotecan while achieving a significant therapeutic outcome. ijbs.com

Another study revealed that DT-13 exhibits synergistic anti-cancer effects in colorectal cancer when combined with artemisinin, leading to enhanced induction of apoptosis and autophagy. frontiersin.org The combination of phytochemicals with conventional anticancer drugs is a growing area of interest, as it can help overcome drug resistance and improve treatment outcomes. frontiersin.orgmdpi.com

Future research should systematically explore the synergistic potential of Saponin C with a wide range of therapeutic agents, including other chemotherapeutics, targeted therapies, and immunotherapies, across various disease models.

Exploration of Biosynthetic Engineering and Synthetic Biology Approaches for Optimized Production

The natural abundance of Saponin C in Liriope muscari can be a limiting factor for large-scale production and clinical development. Therefore, exploring biosynthetic engineering and synthetic biology approaches is a critical future direction to ensure a sustainable and optimized supply.